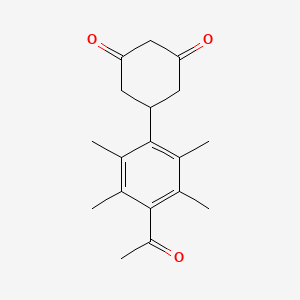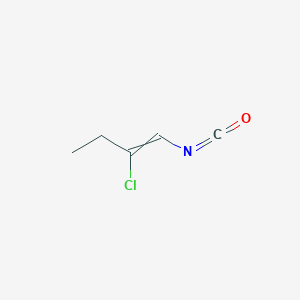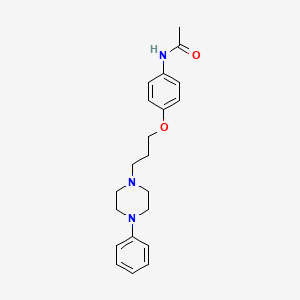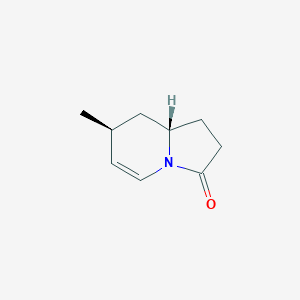
(7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one: is a chemical compound with a unique structure that includes a tetrahydroindolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material that undergoes cyclization through a series of steps involving reagents such as acids or bases, and solvents like ethanol or dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
- (3aR,7S,8aS)-7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl acetate
- (3aR,7S,8aS)-7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl butyrate
Uniqueness: (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is unique due to its specific tetrahydroindolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87842-71-5 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(7S,8aS)-7-methyl-2,7,8,8a-tetrahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-10-8(6-7)2-3-9(10)11/h4-5,7-8H,2-3,6H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
PMKYKBGWLDZNBI-SFYZADRCSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2CCC(=O)N2C=C1 |
SMILES canónico |
CC1CC2CCC(=O)N2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


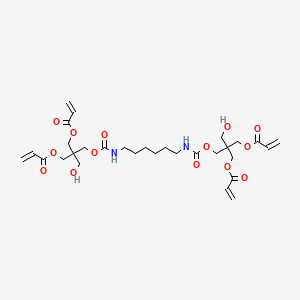
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
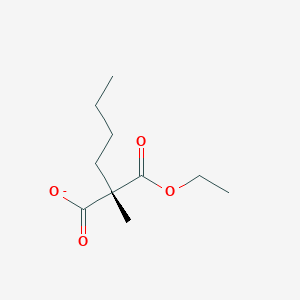
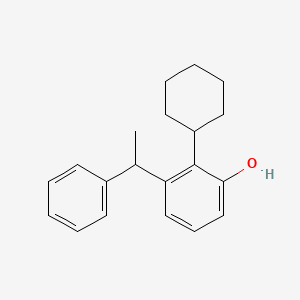

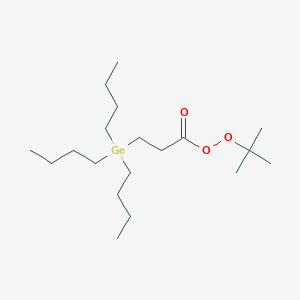


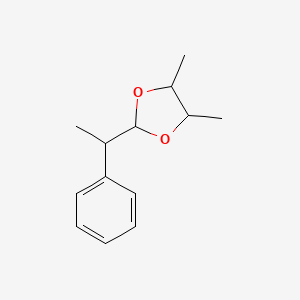
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

